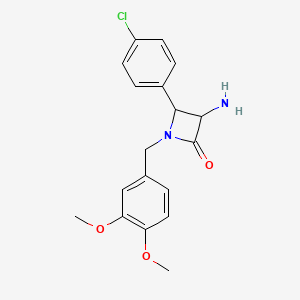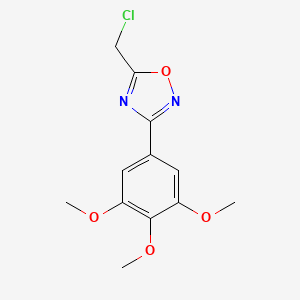![molecular formula C18H18Cl2N2O5 B2838595 Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate CAS No. 1197544-71-0](/img/structure/B2838595.png)
Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate is a complex organic compound that features a combination of pyridine and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate typically involves multi-step organic reactions. One common method includes the coupling of 3,6-dichloropyridine-2-carbonyl chloride with an amine derivative of 3-(3,4-dimethoxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[(3-chloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate
- Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-phenylpropanoate
Uniqueness
Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of both dichloropyridine and dimethoxyphenyl groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5/c1-25-13-6-4-10(8-14(13)26-2)12(9-16(23)27-3)21-18(24)17-11(19)5-7-15(20)22-17/h4-8,12H,9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYRSTCSHJHIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)C2=C(C=CC(=N2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B2838513.png)
![(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2838515.png)
![8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2838518.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)

![4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2838523.png)
![N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2838525.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2838528.png)
![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2838530.png)

![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838533.png)

